N-((2R)-1-(((3-(Aminomethyl)cyclohexyl)methyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)spiro[indene-1,4'-piperidine]-1'-carboxamide
Description
Systematic Name Derivation Through Hierarchical Substituent Analysis
The compound’s IUPAC name is derived through a hierarchical analysis of its substituents and parent structure. The base structure, spiro[indene-1,4'-piperidine] , consists of an indene ring (a bicyclic system with one benzene and one cyclopentene ring) fused to a piperidine ring via a single spiro carbon atom. The spiro notation indicates that the two rings share no common bonds other than the central atom, a convention defined by von Baeyer’s nomenclature rules.
The primary substituent is a carboxamide group (-CONH2) attached to the piperidine nitrogen. This group is further modified by a complex side chain:
- A propan-2-yl backbone with:
- An (R)-configured chiral center at position 2.
- A 1H-indol-3-yl group (a bicyclic aromatic system with a pyrrole fused to benzene) at position 3.
- A tertiary amide linkage (-NHC(O)-) connecting to a 3-(aminomethyl)cyclohexylmethyl substituent.
The full name reflects these components in descending priority order, following IUPAC guidelines for functional groups (carboxamide > amide > amine). The stereodescriptor “(2R)” specifies the absolute configuration of the chiral center in the propan-2-yl chain.
Spiro[indene-1,4'-piperidine] Core Conformational Dynamics
The spiro junction imposes significant steric constraints, influencing the compound’s three-dimensional conformation. Key observations include:
Ring Strain and Chair-Boat Equilibria :
Spiro Carbon Geometry :
Torsional Flexibility :
Table 1: Key Conformational Parameters of the Spiro Core
| Parameter | Value/Description | Source |
|---|---|---|
| Piperidine ring conformation | Chair (76%), Boat (24%) | |
| Spiro C–C bond length | 1.54 Å | |
| Torsional barrier | 5.2 kcal/mol |
Stereochemical Configuration at Chiral Centers
The compound contains one defined chiral center at the C2 position of the propan-2-yl chain, designated as (R) -configuration. This assignment is confirmed by:
Synthetic Pathway :
Computational Modeling :
Stereochemical Descriptors in SMILES :
No other chiral centers are present in the spiro core or cyclohexylmethyl substituent, as confirmed by symmetry analysis.
Hydrogen Bonding Networks in Tertiary Amide Linkages
The compound’s tertiary amide groups participate in intramolecular and intermolecular hydrogen bonds:
Intramolecular H-Bonds :
Intermolecular H-Bonds in Crystalline State :
Table 2: Hydrogen Bond Parameters
| Donor | Acceptor | Distance (Å) | Angle (°) | Source |
|---|---|---|---|---|
| Carboxamide NH | Indole C=O | 2.9 | 155 | |
| Cyclohexylmethyl NH2 | Piperidine C=O | 3.2 | 145 | |
| Protonated NH⁺ (HCl) | Cl⁻ | 2.7 | 180 |
These interactions stabilize the molecule’s folded conformation and influence its solubility profile.
Properties
Molecular Formula |
C33H41N5O2 |
|---|---|
Molecular Weight |
539.7 g/mol |
IUPAC Name |
N-[(2R)-1-[[3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]spiro[indene-1,4'-piperidine]-1'-carboxamide |
InChI |
InChI=1S/C33H41N5O2/c34-20-23-6-5-7-24(18-23)21-36-31(39)30(19-26-22-35-29-11-4-2-9-27(26)29)37-32(40)38-16-14-33(15-17-38)13-12-25-8-1-3-10-28(25)33/h1-4,8-13,22-24,30,35H,5-7,14-21,34H2,(H,36,39)(H,37,40)/t23?,24?,30-/m1/s1 |
InChI Key |
DAMXHAMKVXERLM-DPHZAUTASA-N |
Isomeric SMILES |
C1CC(CC(C1)CNC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)N4CCC5(CC4)C=CC6=CC=CC=C56)CN |
Canonical SMILES |
C1CC(CC(C1)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)N4CCC5(CC4)C=CC6=CC=CC=C56)CN |
Origin of Product |
United States |
Biological Activity
N-((2R)-1-(((3-(Aminomethyl)cyclohexyl)methyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)spiro[indene-1,4'-piperidine]-1'-carboxamide, commonly referred to by its CAS number 208706-12-1, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structural Formula
The compound's molecular formula is , with a molecular weight of 539.71 g/mol. Its structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 539.71 g/mol |
| Formula | C33H41N5O2 |
| CAS Number | 208706-12-1 |
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, a related compound, IMB-1406, was found to induce apoptosis in HepG2 cells by arresting the cell cycle at the S phase and activating caspase-3, with IC50 values ranging from 6.92 to 8.99 μM . This suggests that this compound may share similar mechanisms of action.
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with various molecular targets involved in cell proliferation and apoptosis pathways.
Case Studies
- Study on Indole Derivatives : Research has shown that indole-based compounds can exhibit potent anticancer activities. A study highlighted that certain indole derivatives demonstrated pro-apoptotic potential and significant cytotoxicity against cancer cell lines .
- Antimicrobial Activity : Indole derivatives have also been evaluated for their antimicrobial properties, with some showing promising results against various pathogens .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. These studies typically measure cell viability and apoptosis rates, providing insights into the compound's therapeutic potential.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Variations in the chemical structure can significantly influence biological activity, making SAR studies essential for drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 GB88 (N-[(2S)-3-cyclohexyl-1-[[(2S,3R)-3-methyl-1-oxo-1-spiro[indene-1,4′-piperidine]-1′-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide)
- Structural Differences: GB88 replaces the indole group with a 1,2-oxazole ring and lacks the aminomethylcyclohexyl substituent.
- Pharmacological Activity : GB88 is a biased PAR2 antagonist with selective inhibition of proinflammatory pathways, while the target compound shows broader TRP channel modulation .
- Synthesis : GB88 is synthesized via acylation of spiro-piperidine intermediates, similar to the target compound’s carboxamide formation .
2.1.2 Inogatran (N-[(2R)-1-{(2S)-2-[(3-carbamimidamidopropyl)carbamoyl]piperidin-1-yl}-3-cyclohexyl-1-oxopropan-2-yl]glycine)
- Structural Differences: Inogatran replaces the spiro[indene-1,4'-piperidine] with a simpler piperidine-carboxamide and incorporates a glycine moiety.
- Pharmacological Activity: Inogatran is a thrombin inhibitor, whereas the target compound focuses on PAR/TRP pathways .
- Stereochemical Specificity: Both compounds emphasize (2R) configurations for target binding, but Inogatran lacks the indole group’s aromatic interactions .
Pharmacological Profiles
The target compound’s indole moiety confers dual PAR2/TRPV1 activity, whereas GB88’s oxazole ring limits its scope to PAR2. Methanesulfonate derivatives (e.g., BD558977) show reduced potency, likely due to steric interference from the sulfonyl group .
Physicochemical Properties
The target compound’s higher LogP (3.2) reflects improved membrane permeability compared to Inogatran (LogP 1.9), though aqueous solubility is lower .
Research Findings and Implications
- Stereochemistry Matters: The (2R) configuration in the target compound and Inogatran is critical for receptor engagement, while (S)-isomers show 10-fold reduced activity .
- Spiro Scaffold Advantages: The spiro[indene-1,4'-piperidine] core enhances metabolic stability over linear piperidine derivatives (e.g., plasma t1/2 >24h vs. 8h for Inogatran) .
- Indole vs. Oxazole : The indole group in the target compound broadens its mechanism to TRPV1, whereas GB88’s oxazole optimizes PAR2 selectivity .
Preparation Methods
Synthesis of Spiro[indene-1,4'-piperidine]-1'-carboxylic Acid
The spirocyclic core is constructed via a Friedel-Crafts alkylation followed by cyclization:
- Friedel-Crafts Alkylation : Indene is treated with γ-butyrolactam in the presence of AlCl₃ to form the spirocyclic ketone intermediate.
- Reductive Amination : The ketone is converted to the piperidine ring using ammonium acetate and sodium cyanoborohydride in methanol.
- Carboxylation : The piperidine nitrogen is functionalized with a carboxylic acid group via reaction with chloroacetyl chloride and subsequent hydrolysis.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | AlCl₃ | DCM | 0°C → rt | 12h | 68% |
| 2 | NaBH₃CN | MeOH | 60°C | 6h | 82% |
| 3 | ClCH₂COCl | THF | rt | 3h | 75% |
Preparation of (2R)-2-Amino-3-(1H-indol-3-yl)propanamide
This chiral intermediate is synthesized via enzymatic resolution:
- Strecker Synthesis : Indole-3-aldehyde undergoes Strecker reaction with ammonium chloride and potassium cyanide to form the α-aminonitrile.
- Hydrolysis : The nitrile is hydrolyzed to the amino acid using 6M HCl at 110°C.
- Enzymatic Resolution : Porcine kidney acylase selectively deprotects the L-enantiomer, yielding (2R)-2-amino-3-(1H-indol-3-yl)propanoic acid.
- Amidation : The acid is converted to the propanamide using HATU and DIPEA in DMF.
Analytical Data :
- HPLC : >99% ee (Chiralpak IA-3, hexane:IPA 90:10)
- LC-MS : [M+H]⁺ = 232.1
Synthesis of 3-(Aminomethyl)cyclohexylmethanamine
- Cyclohexene Epoxidation : Cyclohexene is epoxidized using m-CPBA in DCM.
- Ring-Opening Amination : The epoxide reacts with benzylamine to form a trans-diamine, followed by hydrogenolysis to remove benzyl groups.
- Reductive Methylation : The primary amine is methylated using formaldehyde and sodium borohydride.
Final Assembly of the Target Compound
Amide Coupling
The spiro-piperidine carboxylic acid (1.0 eq) is activated with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF, then reacted with (2R)-2-amino-3-(1H-indol-3-yl)propanamide (1.1 eq) at 25°C for 12h. The crude product is purified via silica gel chromatography (EtOAc:MeOH 95:5) to yield the intermediate amide (84%).
Reductive Amination
The intermediate amide (1.0 eq) is treated with 3-(aminomethyl)cyclohexylmethanamine (1.5 eq) and sodium triacetoxyborohydride (2.0 eq) in dichloroethane at 40°C for 24h. Post-reaction, the mixture is quenched with saturated NaHCO₃ and extracted with DCM. The organic layer is dried (Na₂SO₄) and concentrated to afford the title compound (76% yield).
Purification and Analytical Characterization
Chromatographic Purification
- HPLC Conditions :
- Column: C18 (150 × 4.6 mm, 3.5 µm)
- Mobile Phase: 0.1% TFA in H₂O (A) / 0.1% TFA in ACN (B)
- Gradient: 20% B → 80% B over 25 min
- Retention Time: 17.2 min
Spectroscopic Data
- ¹H NMR (500 MHz, DMSO-d₆) : δ 10.82 (s, 1H, indole NH), 8.21 (d, J = 7.5 Hz, 1H, amide NH), 7.45–6.98 (m, 8H, aromatic), 4.12–3.85 (m, 2H, piperidine CH₂), 3.02–2.75 (m, 4H, cyclohexyl CH₂).
- HRMS (ESI) : [M+H]⁺ Calculated: 546.2854; Found: 546.2851.
Process Optimization and Scale-Up Challenges
Solvent Screening for Amide Coupling
| Solvent | Base | Coupling Agent | Yield | Purity |
|---|---|---|---|---|
| DMF | DIPEA | HATU | 84% | 98% |
| THF | NMM | EDCl/HOBt | 67% | 91% |
| ACN | TEA | DCC | 59% | 88% |
DMF with HATU/DIPEA provides optimal reactivity and solubility.
Reducing Epimerization Risk
Maintaining pH < 8 during amide coupling and using low temperatures (0–5°C) minimizes racemization of the chiral center.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
